molecular formula C11H22FNO B1485808 (1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine CAS No. 2165946-32-5

(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine

Cat. No.: B1485808
CAS No.: 2165946-32-5
M. Wt: 203.3 g/mol
InChI Key: SGGYWPFJJCBYMB-GHMZBOCLSA-N
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Description

(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine is a useful research compound. Its molecular formula is C11H22FNO and its molecular weight is 203.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

A study involving the synthesis of novel 3,7-diazabicyclo[3.3.1]nonane derivatives utilized a compound structurally related to (1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine. The synthesis was performed by Mannich cyclocondensation, followed by Wolff-Kischner reduction, indicating the compound's utility in the preparation of bicyclic ketones and nonanes, showcasing its potential in synthesizing complex molecular structures (Malmakova et al., 2013).

Optical and Thermal Properties

The study on chiral C2-symmetric bis(amide) molecules, including derivatives of diaminocyclohexane similar to this compound, explored their solid-state assembly, thermal stability, and second harmonic generation (SHG) capabilities. These molecules exhibited high thermal stability and optical transparency, highlighting their potential in quadratic nonlinear optical applications (Anthony et al., 2007).

Stereochemistry and Reactivity

The influence of steric hindrance on the lithiation of ferrocenylalkylamines was examined in compounds related to this compound. This research provides insights into the stereochemical aspects that affect the reactivity of such compounds, offering valuable information for the synthesis of chiral molecules and their application in asymmetric synthesis (Deus et al., 1990).

Chiral Derivatizing Agent for Amino Acids

The development of new fluorescence tagging chiral derivatizing agents (CDA) based on trans-1,2-diaminocyclohexane, related to this compound, for the separation of amino acids demonstrates the compound's role in enhancing analytical techniques. This application is crucial for the indirect separation of chiral proteinogenic α-amino acids, improving the accuracy and efficiency of chiral analyses (Kleidernigg & Lindner, 1998).

Neurokinin-1 Receptor Antagonists

Research into neurokinin-1 (NK(1)) receptor antagonists has led to the development of compounds with structural similarities to this compound. These studies are pivotal for understanding the compound's potential in creating therapies for conditions such as chemotherapy-induced and postoperative nausea and vomiting, showcasing its medicinal chemistry applications (Jiang et al., 2009).

Properties

IUPAC Name

(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FNO/c1-2-14-9-5-8-13-11-7-4-3-6-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYWPFJJCBYMB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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